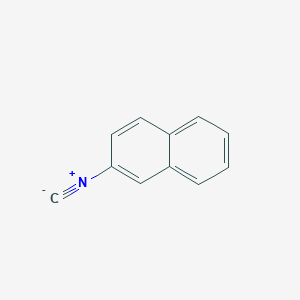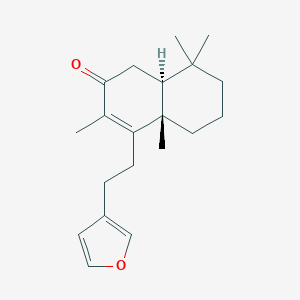
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C₇H₁₀O₅ It is characterized by the presence of a hydroxypropoxy group and a keto group attached to a butenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid typically involves the reaction of 4-oxobut-2-enoic acid with 2-hydroxypropyl derivatives under controlled conditions. One common method is the esterification of 4-oxobut-2-enoic acid with 2-hydroxypropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous mixing of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound.
化学反应分析
Types of Reactions
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-oxopropoxy)-4-oxobut-2-enoic acid.
Reduction: Formation of 4-(2-hydroxypropoxy)-4-hydroxybut-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
作用机制
The mechanism of action of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The keto group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
- 4-(2-Hydroxyethoxy)-4-oxobut-2-enoic acid
- 4-(2-Hydroxybutoxy)-4-oxobut-2-enoic acid
- 4-(2-Hydroxypropoxy)-4-oxopent-2-enoic acid
Uniqueness
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a hydroxypropoxy group and a keto group allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
10099-73-7 |
|---|---|
分子式 |
C7H10O5 |
分子量 |
174.15 g/mol |
IUPAC 名称 |
(Z)-4-(3-hydroxypropoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O5/c8-4-1-5-12-7(11)3-2-6(9)10/h2-3,8H,1,4-5H2,(H,9,10)/b3-2- |
InChI 键 |
CTEFDDZVRLFMNT-IHWYPQMZSA-N |
SMILES |
CC(COC(=O)C=CC(=O)O)O |
手性 SMILES |
C(CO)COC(=O)/C=C\C(=O)O |
规范 SMILES |
C(CO)COC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)




